2-(2-Ethylbutyramido)-4-methyloxazole
Description
2-(2-Ethylbutyramido)-4-methyloxazole is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 4 and a 2-ethylbutyramide moiety at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |
InChI |
InChI=1S/C10H16N2O2/c1-4-8(5-2)9(13)12-10-11-7(3)6-14-10/h6,8H,4-5H2,1-3H3,(H,11,12,13) |
InChI Key |
QWBPMNGDXKCVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CO1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-(2-Ethylbutyramido)-4-methyloxazole, highlighting differences in substituents, synthesis routes, and applications:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity :
- The bromine atom in 5-Bromo-2-methyloxazole-4-carboxylic acid enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions, unlike the ethylbutyramido group in the target compound, which may prioritize hydrogen bonding .
- Para-substituted benzamides (e.g., 4-(4-substitutedbenzamido)benzoic acid) exhibit antimicrobial activity dependent on electron-withdrawing/donating groups, suggesting that the ethylbutyramido group in 2-(2-Ethylbutyramido)-4-methyloxazole could modulate similar biological pathways .
Patent-derived compounds (e.g., Example 187 in ) employ advanced techniques like stereoselective peptide coupling, indicating that 2-(2-Ethylbutyramido)-4-methyloxazole could be a precursor for higher-complexity pharmacophores.
Research Findings and Implications
- Biological Activity : While direct data on 2-(2-Ethylbutyramido)-4-methyloxazole are absent, structurally related benzamides (e.g., 4-(4-substitutedbenzamido)benzoic acid) show moderate antimicrobial activity against S. aureus and E. coli (MIC values: 8–32 µg/mL) . This suggests that the ethylbutyramido variant warrants testing for similar efficacy.
- Material Science Potential: The oxazole ring’s aromaticity and the ethylbutyramido group’s hydrophobicity could stabilize organic semiconductors or liquid crystals, though this remains unexplored in the reviewed literature.
- Synthetic Challenges : The lack of explicit synthesis protocols for 2-(2-Ethylbutyramido)-4-methyloxazole implies a need for optimization of amidation conditions (e.g., coupling reagents, solvents) to avoid side reactions observed in benzamide syntheses .
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